molecular formula C18H22BrN7O B11712883 4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11712883
M. Wt: 432.3 g/mol
InChI Key: PLGBBPJHUHNBSR-UDWIEESQSA-N
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Description

4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenol group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and pyrrolidine

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to facilitate the reactions. The use of advanced purification techniques such as chromatography and recrystallization is also essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the hydrazinylidene group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]aniline: Similar structure but with an aniline group instead of a phenol group.

    4-chloro-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets

Properties

Molecular Formula

C18H22BrN7O

Molecular Weight

432.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H22BrN7O/c19-14-5-6-15(27)13(11-14)12-20-24-16-21-17(25-7-1-2-8-25)23-18(22-16)26-9-3-4-10-26/h5-6,11-12,27H,1-4,7-10H2,(H,21,22,23,24)/b20-12+

InChI Key

PLGBBPJHUHNBSR-UDWIEESQSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)N4CCCC4

Origin of Product

United States

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